N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVIJJEKZUFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-aminothiophene-2-carboxamide. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Both the furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s furan and thiophene rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide with structurally analogous compounds, focusing on synthesis, substituent effects, and biological activity.
Structural Analogues and Substituent Effects
Key Research Findings and Implications
- Synthetic Optimization : The high yield (94%) of N-(4-bromophenyl)furan-2-carboxamide suggests that similar conditions (room temperature, triethylamine base) could be adapted for synthesizing this compound.
- Biological Relevance : The carbamoyl group in the target compound may mimic natural substrates, enhancing interactions with biological targets like kinases or cancer stem cells .
- Structural Tunability : Modifications such as introducing selenium (e.g., diselenide compounds in ) or metal-coordinating groups (e.g., Co/Ni complexes in ) could expand applications in catalysis or antimicrobial therapy .
Biological Activity
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as carbamothioyl-furan derivatives. These compounds are synthesized through a one-pot strategy that yields moderate to excellent results (56–85%) in terms of purity and quantity . The structural characteristics of this compound contribute significantly to its biological properties, particularly the presence of the furan ring and thiophenyl moiety, which are known to enhance biological activity.
Cell Line Studies
The anti-cancer efficacy of this compound has been evaluated against several cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7, and MCF-7 (breast cancer). In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects:
| Compound | Cell Line | Cell Viability (%) | IC50 (μg/mL) |
|---|---|---|---|
| 4d | HepG2 | 33.29 | 20 |
| 4a | HepG2 | 35.01 | 25 |
| 4b | Huh-7 | 37.31 | 30 |
| 4c | MCF-7 | 39.22 | 28 |
| Doxorubicin (Control) | HepG2 | 0.62 | - |
The compound 4d , which contains a para-methyl substituent, demonstrated the highest anti-cancer activity among the tested derivatives . The structure–activity relationship (SAR) analysis indicates that electron-donating groups enhance the anti-cancer potential, while electron-withdrawing groups diminish it.
The proposed mechanism involves the inhibition of critical pathways associated with cancer cell proliferation and survival. The compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Anti-Microbial Activity
In addition to its anti-cancer properties, this compound exhibits notable anti-microbial activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values and inhibition zones for various pathogens were assessed:
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 12 | 270 |
| S. aureus | 13 | 265 |
| B. cereus | 16 | 230 |
| Fungal Strains | 11–18 | 122.1–186 |
These results indicate that the synthesized derivatives possess significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungal strains . The presence of thiourea moieties in these compounds is believed to contribute to their bactericidal properties by disrupting bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Study on Hepatocellular Carcinoma : A recent study demonstrated that this compound could reduce cell viability significantly in HepG2 cells, suggesting its potential as a lead compound for liver cancer treatment .
- Anti-Microbial Efficacy : Research has shown that derivatives of this compound could serve as effective alternatives to conventional antibiotics, particularly against resistant strains such as MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
